molecular formula C23H20N2O3 B2356935 4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone CAS No. 695171-13-2

4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone

Cat. No.: B2356935
CAS No.: 695171-13-2
M. Wt: 372.424
InChI Key: VGFGXQSFXUVXJJ-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its bioactivity .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with carbondisulphide in alkaline alcoholic solution, reaction with aromatic aldehydes, or reaction with cyanogen bromide in acetonitrile solution .


Molecular Structure Analysis

The benzimidazole ring system is structurally similar to the indole ring system, and like indoles, benzimidazoles can be formed using the Fischer indole synthesis .


Chemical Reactions Analysis

Benzimidazole and its derivatives are part of many biologically active compounds. They have been found to possess a wide range of activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .


Physical and Chemical Properties Analysis

Benzimidazole is a solid at room temperature, and it is slightly soluble in water. It has a melting point of 170-171°C .

Scientific Research Applications

Polymer Systems and Hydrogen Bonding

One study explored the specific interactions in polybenzimidazole/polyimide (PBI/PI) miscible blends through Fourier-transform infra-red investigation, focusing on the hydrogen-bonding interactions between the polymeric components. This research offers insights into the complex interactions within polymer blends, which could be crucial for developing new materials with tailored properties (Musto, Karasz, & MacKnight, 1989).

Catalysis and Synthesis

Another study demonstrated the use of Amberlyst-15® immobilized in ionic liquids for efficiently catalyzing the condensation of o-phenylenediamines with ketones to afford 1,5-benzodiazepine derivatives with high yields and selectivity (Yadav, Reddy, Eshwaraiah, & Anuradha, 2002). Such findings are important for pharmaceutical synthesis, offering a novel method for creating benzodiazepine derivatives.

Organic Synthesis and Ligand Behavior

Research on N-heterocyclic carbene ligands indicated their role in catalytically active iridium complexes for the hydrosilylation of aryl methyl ketones. This study presents an example of how modifying ligand structures can influence catalytic activity and substrate specificity, opening avenues for the synthesis of complex molecules (Chianese, Mo, & Datta, 2009).

Chemical Transformations and Reactivity

The synthesis and antimicrobial evaluation of novel N-substituted benzimidazole derivatives highlight the potential of benzimidazole compounds in pharmaceutical applications. These compounds showed significant activity against various pathogenic strains, suggesting their utility in developing new antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Safety and Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. The specific safety and hazard information would depend on the particular benzimidazole derivative .

Future Directions

Benzimidazole and its derivatives continue to be an area of active research, particularly in the development of new pharmaceuticals. Future directions may include the synthesis of new benzimidazole derivatives with improved bioactivity, as well as further studies into the mechanisms of action of these compounds .

Properties

IUPAC Name

[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-19(14-25-16-24-21-8-4-5-9-22(21)25)15-28-20-12-10-18(11-13-20)23(27)17-6-2-1-3-7-17/h1-13,16,19,26H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFGXQSFXUVXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CN3C=NC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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